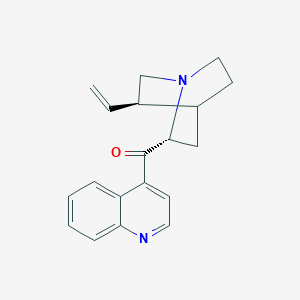
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a combination medication used primarily for the treatment of hypertension. Chlorthalidone is a thiazide-like diuretic that helps reduce blood pressure by removing excess fluid from the body through the kidneys . Reserpine, on the other hand, is an alkaloid derived from the Rauwolfia plant, which works by depleting certain chemicals in the body that can raise blood pressure . Together, these compounds provide a synergistic effect in managing high blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorthalidone is synthesized through a multi-step process that involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with various reagents to form the final product . The synthesis of reserpine involves the extraction of the alkaloid from the Rauwolfia plant, followed by purification and chemical modification to enhance its pharmacological properties .
Industrial Production Methods
Industrial production of chlorthalidone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity . Reserpine is produced through the extraction of the alkaloid from Rauwolfia roots, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Chlorthalidone undergoes various chemical reactions, including oxidation, reduction, and substitution . Reserpine, being an alkaloid, can undergo hydrolysis and oxidation reactions .
Common Reagents and Conditions
Reduction: Reduction of chlorthalidone can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving chlorthalidone typically use nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of chlorthalidone and reserpine, which may have different pharmacological properties .
Scientific Research Applications
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has been extensively studied for its applications in medicine, particularly in the treatment of hypertension . It has also been used in research to understand the mechanisms of blood pressure regulation and the role of diuretics and alkaloids in cardiovascular health . Additionally, the combination has been investigated for its potential benefits in reducing the risk of cardiovascular events .
Mechanism of Action
Chlorthalidone works by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubule of the nephron, leading to increased excretion of these ions and water, thereby reducing blood pressure . Reserpine depletes catecholamines and serotonin from central and peripheral axon terminals by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles . This results in a reduction in heart rate and peripheral resistance, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic used for hypertension, but with a shorter duration of action compared to chlorthalidone.
Amlodipine: A calcium channel blocker used for hypertension, which works by relaxing blood vessels.
Uniqueness
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is unique due to its combination of a diuretic and an alkaloid, providing a dual mechanism of action that targets different pathways involved in blood pressure regulation . This combination offers a more comprehensive approach to managing hypertension compared to single-agent therapies .
Properties
CAS No. |
8058-25-1 |
|---|---|
Molecular Formula |
C47H51ClN4O13S |
Molecular Weight |
947.4 g/mol |
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H40N2O9.C14H11ClN2O4S/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-7,19H,(H,17,18)(H2,16,20,21)/t18-,22+,24-,27-,28+,31+;/m1./s1 |
InChI Key |
QUKQHGBTKWBMAR-BQTSRIDJSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Key on ui other cas no. |
8058-25-1 |
Synonyms |
Regroton |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)












![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate](/img/structure/B1261565.png)
